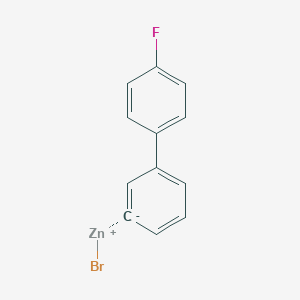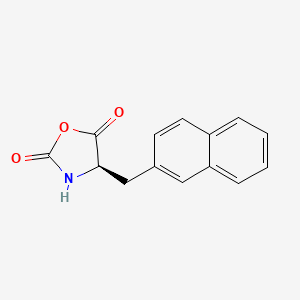
(R)-4-(Naphthalen-2-ylmethyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a chiral compound featuring an oxazolidine ring substituted with a naphthylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ®-2-amino-3-(2-naphthyl)propanoic acid with phosgene or a similar reagent to form the oxazolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolidinones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione can be used as a chiral building block for the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry
Industrially, ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione might be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione: The enantiomer of the compound, which may have different biological activities.
4-(2-Phenylmethyl)oxazolidine-2,5-dione: A similar compound with a phenyl group instead of a naphthyl group.
Uniqueness
®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the naphthylmethyl group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H11NO3 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
(4R)-4-(naphthalen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C14H11NO3/c16-13-12(15-14(17)18-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,17)/t12-/m1/s1 |
Clé InChI |
VNCCQSJPZUPNPD-GFCCVEGCSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)C[C@@H]3C(=O)OC(=O)N3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CC3C(=O)OC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


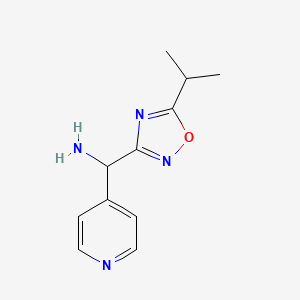
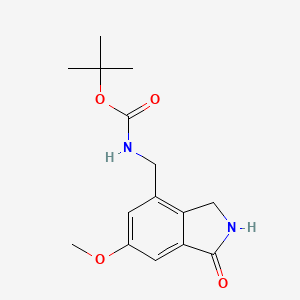
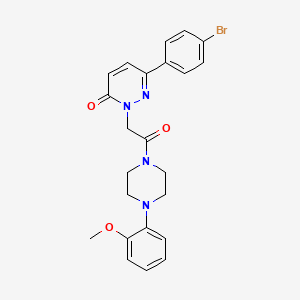
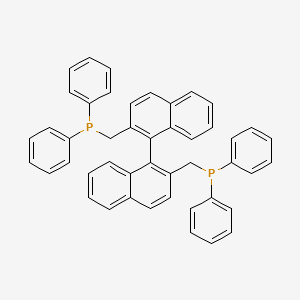
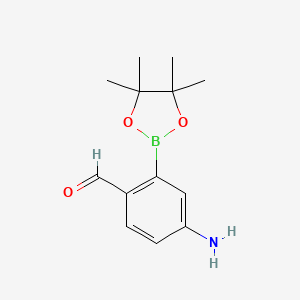
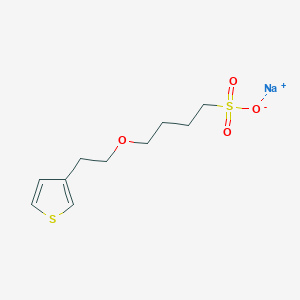
![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)
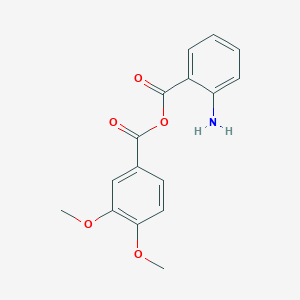
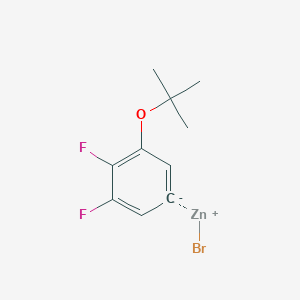
![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)
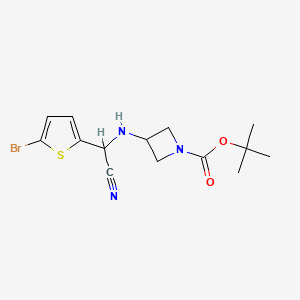
![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
